4,7-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine

Kinase inhibition Thromboxane synthase Structure-activity relationship

Benzothiazole kinase inhibitor screening fails when regioisomers are interchanged, producing divergent binding poses. CAS 1204297-24-4 provides the precise 4,7-dimethyl + pyridin-4-ylmethyl pharmacophore for ATP-competitive kinase inhibition. • Hinge-binding vector for PI3Kα/β/γ, mTOR, and ROCK1/2 screening • CNS MPO-compliant (TPSA 66.1 Ų, XLogP3 3.8) for brain-penetrant programs • ≥95% purity; matched pair with 4,5-dimethyl regioisomer (CAS 1204297-05-1) available for SAR

Molecular Formula C15H15N3S
Molecular Weight 269.4 g/mol
CAS No. 1204297-24-4
Cat. No. B1420058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
CAS1204297-24-4
Molecular FormulaC15H15N3S
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)NCC3=CC=NC=C3
InChIInChI=1S/C15H15N3S/c1-10-3-4-11(2)14-13(10)18-15(19-14)17-9-12-5-7-16-8-6-12/h3-8H,9H2,1-2H3,(H,17,18)
InChIKeyIJSDQACLNUYYAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine: Compound Identity and Procurement Baseline


4,7-Dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1204297-24-4, molecular formula C₁₅H₁₅N₃S, molecular weight 269.37 g/mol) is a heterocyclic small molecule belonging to the 2-aminobenzothiazole class [1]. Its structure features a benzothiazole core bearing methyl substituents at the 4- and 7-positions and an N-(pyridin-4-ylmethyl) side chain at the 2-amino position. The compound is catalogued in PubChem (CID 45496614) [1] and is supplied by multiple vendors, typically at ≥95–97% purity . Benzothiazole derivatives of this type have been investigated as kinase inhibitor scaffolds, particularly within the PI3K, ROCK, and tyrosine kinase inhibitor patent space [2], as well as in thromboxane synthase and 5-lipoxygenase inhibition programmes where the pyridylmethyl substituent is a critical pharmacophoric element [3].

Non‑6‑hydroxy benzothiazole scaffold for kinase‑inhibitor screening
4,7‑dimethyl + pyridin‑4‑ylmethyl vector for PI3K/mTOR/ROCK assay panels
Computational CNS drug‑like profile (TPSA 66.1 Ų, XLogP3 3.8)
Mapped to Spinogenix patent‑exemplified structural space for neurodegenerative research

Why Generic Substitution Fails: Structural Determinants of Differentiation


Within the 2-aminobenzothiazole family, three structural variables dominate biological activity: (i) the methyl substitution pattern on the benzothiazole ring, (ii) the position of the pyridine nitrogen on the N-alkyl side chain, and (iii) the presence or absence of a 6-hydroxy group. In the established thromboxane synthase/5-lipoxygenase inhibitor series exemplified by E3040 [1], a 6-hydroxy group is obligatory for dual enzymatic activity, meaning that the non-hydroxylated 4,7-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine occupies a distinct chemical space with different target engagement profiles. Furthermore, the regioisomeric pair where the pyridine nitrogen is at the 2-, 3-, or 4-position of the pyridylmethyl side chain is known to produce divergent binding poses in kinase active sites [2]. Consequently, procurement teams cannot interchangeably select the 4,5-dimethyl regioisomer (CAS 1204297-05-1) or the pyridin-3-ylmethyl isomer (CAS 1207048-10-9) and expect equivalent biological outcomes. The specific 4,7-dimethyl + pyridin-4-ylmethyl combination defines a distinct pharmacophore vector that is enumerated in the Spinogenix patent family (US 12,391,659 B2) covering compounds that promote spinogenesis and reduce β-amyloid neurotoxicity [3].

Regioisomer 4,5‑dimethyl regioisomer (CAS 1204297‑05‑1) shares formula but may shift shape‑driven kinase selectivity and cannot replicate the 4,7‑dimethyl binding geometry.
Pyridine N‑position 3‑pyridylmethyl isomer routes toward eicosanoid targets; the 4‑pyridylmethyl variant is assigned to kinase/spinogenesis space—target class may diverge.
6‑OH absence Analogs with a 6‑hydroxy group (E3040 series) are dual 5‑LOX/thromboxane synthase inhibitors; non‑hydroxylated scaffold belongs to kinase chemical space.

Product-Specific Evidence: Differentiation vs. Closest Analogs


Pyridine Nitrogen Position and Target Engagement Profile

The regioisomeric pair 4,7-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine (target) and 4,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1207048-10-9, comparator) differ only in the pyridine nitrogen position. In the analogous benzothiazole series with 6-hydroxy substitution, the 3-pyridylmethyl isomer (as in E3040) demonstrates dual thromboxane synthase/5-lipoxygenase inhibitory activity [1]. The 4-pyridylmethyl isomer, lacking the 6-OH group, is excluded from this dual inhibition mechanism and is instead directed toward kinase targets as documented in the Spinogenix patent family [2]. While direct head-to-head IC₅₀ data for the target compound versus the 3-pyridylmethyl isomer are not publicly available for a single defined assay, the divergent patent and biological literature assignments establish that the pyridine N-position routes the compound into entirely different target classes [3].

Pyridine N‑position
Class‑level inference
4‑pyridylmethyl → kinase/spinogenesis patent space; 3‑pyridylmethyl → thromboxane/5‑LOX patent space. No cross‑panel IC₅₀ publicly available.
Target‑class routing divergence determines screening outcome
Direct comparative biochemical data absent; classification based on patent and SAR literature
Kinase inhibition Thromboxane synthase Structure-activity relationship

Methyl Substitution Regioisomerism and Molecular Shape

The target compound (4,7-dimethyl) and its closest regioisomer 4,5-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1204297-05-1, comparator) share the identical molecular formula (C₁₅H₁₅N₃S, MW 269.37) and pyridin-4-ylmethyl side chain, differing only in the methyl group positions on the benzothiazole phenyl ring. This seemingly subtle change produces distinct molecular electrostatic potential surfaces and steric profiles around the benzothiazole 2-amino region, which influences the geometry of the N–H hydrogen bond donor and the orientation of the pyridine ring relative to the benzothiazole plane [1]. In kinase inhibitor design, the substitution pattern around the benzothiazole core is known to modulate selectivity across the kinome; the 4,7-dimethyl arrangement orients substituents para to each other, creating a more linear molecular axis, whereas the 4,5-dimethyl arrangement introduces an ortho-like steric interaction that bends the molecular shape [2]. Computed physicochemical properties from PubChem confirm that while global descriptors such as XLogP3, TPSA, and HBD/HBA counts are identical between the two regioisomers [3], the three-dimensional shape differences are significant for protein binding site complementarity.

Methyl regioisomer shape
Class‑level inference
4,7‑dimethyl: linear molecular axis; 4,5‑dimethyl: bent shape. Identical 2D descriptors (XLogP3 3.8, TPSA 66.1 Ų).
3D shape difference may influence protein‑binding site complementarity
No quantitative shape‑similarity metric available for this exact pair; computational comparison only
Regioisomer comparison Computational chemistry Drug design

Absence of 6-Hydroxy Group and Pharmacological Space

The clinically investigated benzothiazole E3040 (6-hydroxy-5,7-dimethyl-2-methylamino-4-(3-pyridylmethyl)benzothiazole) and its analogs require a 6-hydroxy group for dual thromboxane synthase/5-lipoxygenase inhibitory activity [1]. The target compound, 4,7-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine, lacks this hydroxyl substituent and is therefore structurally excluded from the eicosanoid pathway inhibitor pharmacophore. This structural deletion redirects the compound toward the kinase inhibitor space, where benzothiazole cores without 6-OH substitution have been optimized for PI3K, mTOR, and ROCK inhibition [2][3]. Specifically, benzothiazole-based PI3K/mTOR dual inhibitors achieve nanomolar potency (IC₅₀ < 100 nM in select examples) without the 6-OH motif, and the 4,7-dimethyl + pyridin-4-ylmethyl combination presents a distinct vector for hinge-binding interactions in the kinase ATP pocket [2].

6‑OH pharmacophore
Cross‑study comparable
6‑OH present (E3040 class): eicosanoid pathway. No 6‑OH (target): assigned to PI3K/mTOR kinase space per literature SAR.
Absence of 6‑OH redirects scaffold to kinase inhibitor research
No cross‑target IC₅₀; literature‑based target class assignment
Eicosanoid pathway Kinase selectivity Pharmacophore differentiation

Patent Landscape for Neurodegenerative Indications

The Spinogenix patent family (US 12,391,659 B2, filed 2021, issued 2025; PCT WO2019005682A1) specifically claims benzothiazole compounds encompassing the 4,7-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine structural space for indications including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and traumatic brain injury [1]. The lead clinical candidate from this series, SPG302 (tazbentetol), is a pegylated benzothiazole derivative that promotes synaptic restoration and is in clinical development [2]. This patent landscape provides procurement-relevant differentiation: compounds with alternative substitution patterns not covered by the Spinogenix claims may lack the freedom-to-operate for neurodegenerative drug discovery programmes, whereas the target compound resides within a protected chemical space with a defined therapeutic rationale [1][3]. In contrast, the 4,5-dimethyl regioisomer (CAS 1204297-05-1) does not appear in the exemplified Spinogenix patent claims and is not associated with the spinogenesis mechanism.

Patent landscape
Supporting evidence
US 12,391,659 B2 (Spinogenix) claims 4,7‑dimethyl‑N‑(pyridin‑4‑ylmethyl) variants for spinogenesis promotion; comparator regioisomers not exemplified.
IP context supports neurodegenerative research use; comparator lacks similar patent mapping
Patent text analysis only; no comparative biological data provided
Neurodegeneration Spinogenesis Patent protection Intellectual property

Computed Drug-Likeness and CNS Physicochemical Profile

The target compound's computed physicochemical profile (XLogP3 = 3.8, TPSA = 66.1 Ų, HBD = 1, HBA = 4, rotatable bonds = 3, molecular weight = 269.37 g/mol) places it within favourable drug-like chemical space according to multiple criteria (Lipinski, Veber, and CNS MPO) [1]. Compared with the 4,5-dimethyl regioisomer (identical 2D descriptors) and the 4-ethyl-N-(pyridin-4-ylmethyl) analog (higher logP and increased rotatable bond count), the 4,7-dimethyl arrangement provides a balanced lipophilicity profile (XLogP3 = 3.8) suitable for both CNS penetration (cLogP <5, TPSA <76 Ų per CNS drug-likeness guidelines) and oral bioavailability [1][2]. The single hydrogen bond donor (the secondary amine N–H) and four hydrogen bond acceptors (benzothiazole N and S, pyridine N, and amine N) provide a moderate polar surface area that avoids excessive efflux transporter recognition while retaining sufficient solubility for biochemical assay conditions [2].

CNS drug‑like profile
Supporting evidence
XLogP3 3.8, TPSA 66.1, HBD 1, HBA 4, rotatable bonds 3. Passes Lipinski and CNS MPO filters.
Computed profile supports CNS‑targeted screening library inclusion
Higher‑logP 4‑ethyl analog may show increased nonspecific binding; computed comparison only
Drug-likeness ADMET prediction Physicochemical properties Compound selection

Research and Industrial Application Scenarios


Kinase Inhibitor Screening for PI3K/mTOR and ROCK Targets

Based on the structural assignment of non-6-hydroxylated benzothiazoles to kinase inhibitor chemical space [1], this compound is optimally deployed as a diversity element in kinase-focused screening decks. Its 4,7-dimethyl + pyridin-4-ylmethyl pharmacophore presents a distinct hinge-binding vector for ATP-competitive kinase inhibition, differentiating it from 3-pyridylmethyl isomers that route toward the eicosanoid pathway. Procurement for high-throughput screening (HTS) campaigns against PI3Kα/β/γ, mTOR, and ROCK1/2 is supported by published benzothiazole kinase inhibitor SAR [1][2].

Neurodegenerative Disease Drug Discovery in Spinogenix Patent Space

The compound falls within the patented Spinogenix chemical space for spinogenesis-promoting agents relevant to Alzheimer's disease, ALS, and traumatic brain injury [3]. Academic and biotech groups pursuing synaptic restoration mechanisms can use this compound as a tool molecule or starting point for medicinal chemistry optimisation, benefiting from the existing patent landscape that delineates freedom-to-operate boundaries and defines a therapeutic rationale grounded in F-actin cytoskeleton modulation and synapse number restoration [3][4].

SAR-by-Catalog Exploration of Benzothiazole Regioisomer Effects

The availability of both the 4,7-dimethyl (target) and 4,5-dimethyl regioisomer (CAS 1204297-05-1) from commercial suppliers enables direct comparative SAR studies. Procurement of matched molecular pairs differing only in methyl substitution topology allows medicinal chemists to probe the impact of benzothiazole substitution geometry on kinase selectivity profiles, binding kinetics, and cellular potency without investing in custom synthesis [2]. This regioisomer pair serves as a cost-effective entry point for understanding steric and electronic determinants of target engagement in benzothiazole-based kinase inhibitors.

CNS-Penetrant Lead Identification with Favourable Physicochemical Profile

With a computed TPSA of 66.1 Ų, XLogP3 of 3.8, and a single hydrogen bond donor, the compound satisfies CNS MPO criteria for brain penetration potential [5]. Drug discovery programmes targeting CNS kinases (e.g., LRRK2 in Parkinson's disease, GSK-3β in Alzheimer's disease) can select this compound as a fragment-like starting point with balanced lipophilicity that avoids the P-glycoprotein efflux liability associated with higher-logP analogs. The specific 4,7-dimethyl pattern further reduces the number of metabolically labile sites compared with ethyl or longer-chain alkyl-substituted benzothiazole analogs [5].

Application
Selection Property
Validation Focus
PI3K/mTOR/ROCK kinase panel screening
Non‑6‑hydroxylated benzothiazole scaffold
Kinase selectivity review
Neurodegenerative disease research (Spinogenix patent space)
4,7‑dimethyl + pyridin‑4‑ylmethyl pharmacophore
Synaptic restoration model endpoints
SAR‑by‑catalog regioisomer comparison
Matched molecular pair (4,7‑ vs 4,5‑dimethyl)
Shape‑dependent binding interpretation
CNS‑penetrant fragment‑like starting point
Computed CNS MPO‑favorable profile
Lipophilicity‑driven selectivity review
Quote Request

Request a Quote for 4,7-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.